molecular formula C25H31N3 B1674803 Leucocrystal Violet CAS No. 603-48-5

Leucocrystal Violet

Cat. No. B1674803
CAS RN: 603-48-5
M. Wt: 373.5 g/mol
InChI Key: OAZWDJGLIYNYMU-UHFFFAOYSA-N
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Description

Leucocrystal Violet (LCV) is a cationic triarylmethane dye . It is a reduced form of gentian violet (crystal violet) and thus, it is colorless . It has an affinity for both cellulosic and proteinaceous materials . LCV reacts with the heme-group in blood to give a violet color . Its application can be used to identify bloodstains that are not visible and to enhance and provide additional contrast to bloodstain patterns that are visible .


Molecular Structure Analysis

LCV is a cationic triarylmethane dye . It is a reduced form of gentian violet (crystal violet) and thus, it is colorless . It has an affinity for both cellulosic and proteinaceous materials .


Chemical Reactions Analysis

LCV and hydrogen peroxide react with the hemoglobin in blood and turn the blood impression to purple/violet color . This reaction is catalytic and occurs when LCV and hydrogen peroxide come into contact with the hemoglobin in blood .


Physical And Chemical Properties Analysis

Leucocrystal Violet is a lavender-coloured powder . It has a melting point of 175-177 °C . It has a vapor pressure of 0-0Pa at 10-30℃ and a refractive index of 1.6270 (estimate) . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

1. Surface-Enhanced Raman Spectroscopy

  • Application Summary: LCV is used in conjunction with Surface-Enhanced Raman Spectroscopy (SERS) to analyze trace amounts of Crystal Violet (CV) and its metabolite LCV in fish fillets . This is particularly important as CV is a carcinogenic dye that is forbidden but still used in some aquaculture operations due to its low cost and high effectiveness against some fish diseases .
  • Methods of Application: Two different laser sources (633 and 780 nm) and three different gold nanosubstrates were used as SERS substrates to achieve optimal analytical results . Gold nanoparticles (diameter 55.4±4.5 nm) as synthesized via a reduction method resulted in better sensitivity and accuracy results than the two commercial substrates .
  • Results: The minimum detectable concentration for CV standard solutions was 0.5 ng/mL with the use of gold nanospheres as substrate, compared to 10 and 50 ng/mL with the two commercial substrates . The R² of actual CV concentrations versus the values predicted (cross-validation) with PLS models ranged from 0.963 to 0.989 .

2. Enhancement of Bloody Impressions

  • Application Summary: LCV is used to enhance visual prints or develop latent prints deposited in blood . This process can be used on all surfaces but is primarily used on non-porous items .
  • Methods of Application: The item of evidence is sprayed or completely submerged in the LCV solution and allowed to dry completely . Development of the impressions will occur in approximately 30 seconds and the area may be blotted with tissue or paper towels to remove excess solution .

3. Enhancement of Shoe Prints in Blood

  • Application Summary: LCV is used to enhance shoe prints in blood . This method is particularly useful at crime scenes where bloody footwear impressions are visually located or otherwise suspected .
  • Methods of Application: The LCV solution is directly applied to the impressioned area in one step . Applications of LCV may be made by lightly spraying (with an aerosol device) or by immersion . The reaction takes place rapidly .
  • Results: Where the LCV clear solution comes into contact with blood, the blood impression turns a purple/violet color, instantly providing improved visualization .

4. Thermal Printer Papers and pH Indicators

  • Application Summary: Leuco dyes, including LCV, form the basis of thermal printer papers and certain pH indicators .
  • Methods of Application: In thermal printer papers, heat is applied to the paper to cause a color change in the leuco dye . In pH indicators, a change in pH causes a color change in the leuco dye .
  • Results: The colorless form of the leuco dye can switch between two chemical forms, one of which is colorless . Reversible transformations can be caused by heat, light, or pH, resulting in examples of thermochromism, photochromism, and halochromism respectively .

5. Visualization of Bloodstains

  • Application Summary: LCV reacts with the heme-group in blood to give a violet color . Its application can be used to identify bloodstains that are not visible and to enhance and provide additional contrast to bloodstain patterns that are visible .
  • Methods of Application: The LCV solution is applied to the area where bloodstains are suspected . The reaction takes place rapidly .
  • Results: Where the LCV clear solution comes into contact with blood, the bloodstain turns a purple/violet color, instantly providing improved visualization .

6. Thermal Printer Papers and pH Indicators

  • Application Summary: Leuco dyes, including LCV, form the basis of thermal printer papers and certain pH indicators .
  • Methods of Application: In thermal printer papers, heat is applied to the paper to cause a color change in the leuco dye . In pH indicators, a change in pH causes a color change in the leuco dye .
  • Results: The colorless form of the leuco dye can switch between two chemical forms, one of which is colorless . Reversible transformations can be caused by heat, light, or pH, resulting in examples of thermochromism, photochromism, and halochromism respectively .

Safety And Hazards

Leucocrystal Violet is very toxic to aquatic life with long-lasting effects . It should be avoided from release to the environment . In case of a spill, it should be collected . It should be stored in a dark bottle . It is also advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Leucocrystal Violet is used by FBI Laboratory Friction Ridge Discipline personnel to enhance visual prints or develop latent prints deposited in blood . The process can be used on all surfaces but is primarily used on non-porous items . The background of porous items may become stained during the process and obscure information .

properties

IUPAC Name

4-[bis[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline
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InChI

InChI=1S/C25H31N3/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6/h7-18,25H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZWDJGLIYNYMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C25H31N3
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DSSTOX Substance ID

DTXSID3060530
Record name Leucogentian violet
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Molecular Weight

373.5 g/mol
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Physical Description

White to very pale lavender powder; [IARC]
Record name Leucogentian violet
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Product Name

Leucocrystal Violet

CAS RN

603-48-5
Record name Leucocrystal Violet
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Record name Benzenamine, 4,4',4''-methylidynetris[N,N-dimethyl-
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Record name N,N,N',N',N'',N''-hexamethyl-4,4',4''-methylidynetrianiline
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Record name LEUCO BASIC VIOLET 3
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Synthesis routes and methods

Procedure details

A mixture consisting of 44.76 g (0.3 mole) of the 4-dimethylaminobenzaldehyde thus obtained, 76.3 g (0.63 mole) of dimethylaniline and 247 g of a 20% aqueous HCl solution was condensed by stirring it at 100° C. for 8 hours to obtain 106.4 g of tris(4-dimethylaminophenyl)methane.
Quantity
44.76 g
Type
reactant
Reaction Step One
Quantity
76.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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